N-(3-aminophenyl)-3-(1H-pyrazol-1-yl)propanamide
Description
Properties
IUPAC Name |
N-(3-aminophenyl)-3-pyrazol-1-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-10-3-1-4-11(9-10)15-12(17)5-8-16-7-2-6-14-16/h1-4,6-7,9H,5,8,13H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVYICJOEBDZCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCN2C=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminophenyl)-3-(1H-pyrazol-1-yl)propanamide typically involves the reaction of 3-aminophenylamine with 3-(1H-pyrazol-1-yl)propanoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminophenyl)-3-(1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines or hydrazines.
Substitution: Nitrated, sulfonated, or halogenated derivatives.
Scientific Research Applications
Anti-inflammatory Properties
N-(3-aminophenyl)-3-(1H-pyrazol-1-yl)propanamide has been explored for its anti-inflammatory effects. Compounds in this class have shown promise in treating various inflammation-related disorders, such as arthritis and gastrointestinal conditions. The following table summarizes some key findings related to its anti-inflammatory applications:
Anti-tuberculosis Activity
Recent studies have identified the compound as a potential anti-tuberculosis agent. It has been shown to target the cell wall biosynthesis of Mycobacterium tuberculosis, making it a candidate for further development against multidrug-resistant strains. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole core can enhance its potency.
Key Findings:
- Compounds derived from this class exhibited minimum inhibitory concentrations (MICs) of less than 0.5 μM against Mtb.
- The mechanism involves a novel mode of action distinct from existing treatments, suggesting potential for new therapeutic strategies .
Kinase Inhibition
The compound has also been investigated for its role as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs). Inhibitors derived from this chemical structure have demonstrated significant activity against CDK16, which is crucial in various cancers.
Case Study:
A study reported that a derivative of this compound exhibited an EC50 of 33 nM against CDK16, indicating strong cellular potency. This suggests that further optimization could lead to effective cancer therapies targeting specific CDK pathways .
Mechanism of Action
The mechanism of action of N-(3-aminophenyl)-3-(1H-pyrazol-1-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Substituent Position: The 3-aminophenyl group in the target compound may enhance hydrogen bonding and solubility compared to chloro- or bromo-substituted analogs (e.g., compound 1 in ) . The para-aminophenyl analog () likely exhibits distinct electronic properties due to resonance effects.
- Heterocyclic Variations : Replacement of phenyl with pyridyl () introduces additional hydrogen-bonding sites, stabilizing crystal structures via N–H···N/O interactions .
Physicochemical Properties
- Melting Points : Chloro-substituted analogs exhibit higher melting points (e.g., 102°C for compound 1) compared to unsubstituted propanamides, likely due to stronger intermolecular forces .
- Collision Cross-Section (CCS) : The target compound’s CCS (152.0 Ų for [M+H]⁺) suggests moderate polarity, comparable to its 2-pyrazolyl isomer () .
- Solubility: The amino group in N-(3-aminophenyl) derivatives may improve aqueous solubility relative to methyl- or halogen-substituted analogs .
Pharmacological Potential
- Kinase Inhibition : Pyrazolylpyridazine analogs () show glycogen synthase kinase 3 (GSK-3) inhibition, a target in Alzheimer’s disease .
- Anticancer Activity : Darolutamide () and triazole derivatives () highlight the therapeutic relevance of pyrazole-containing propanamides.
Crystallographic and Stability Data
Biological Activity
N-(3-aminophenyl)-3-(1H-pyrazol-1-yl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and androgen receptor modulation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazole ring which is known for its diverse biological activities. The compound's molecular formula is , with a molecular weight of 230.27 g/mol. Its structure is characterized by an amine group attached to a phenyl ring, which is further linked to a pyrazole moiety through a propanamide chain.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, particularly as a selective androgen receptor degrader (SARD). This compound has shown promising results in inhibiting tumor growth in preclinical models, especially in prostate cancer cells resistant to conventional therapies like enzalutamide. In one study, it was reported that this compound induced an 80% tumor growth inhibition in xenografts derived from enzalutamide-resistant VCaP cell lines .
The mechanism of action appears to involve the degradation of androgen receptors (AR), which are crucial for the proliferation of certain cancer types. The introduction of the pyrazole moiety enhances binding affinity and selectivity towards AR, making it a valuable candidate for further development .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications. For instance, alterations in the phenyl or pyrazole substituents can significantly impact its potency and selectivity as an AR antagonist. The structure-activity relationship studies indicate that specific substitutions on the pyrazole ring can enhance or diminish biological efficacy, guiding further synthetic efforts to optimize therapeutic profiles .
Case Studies and Experimental Findings
Several experimental studies have been conducted to evaluate the biological efficacy of this compound:
- In Vitro Studies : In vitro assays demonstrated that compounds within this class exhibited significant cytotoxicity against various cancer cell lines, including prostate (PC-3), colorectal (HT-29), and lung (A549) cancer cells. IC50 values ranged from 1.25 to 3.98 µM , indicating potent growth inhibition comparable to standard chemotherapeutic agents like 5-fluorouracil .
- Mechanistic Insights : Flow cytometry analyses revealed that treatment with these compounds led to G2/M cell cycle arrest , suggesting a mechanism that disrupts normal cellular proliferation pathways . Additionally, compounds were found to inhibit migration abilities of cancer cells, further supporting their potential as therapeutic agents against metastasis.
Comparative Biological Activity Table
| Compound | IC50 (µM) | Mechanism of Action | Tumor Growth Inhibition (%) |
|---|---|---|---|
| This compound | 1.25 - 3.98 | AR degradation | 80% |
| 5-Fluorouracil | ~10 | Antimetabolite | N/A |
| Doxorubicin | ~0.5 | DNA intercalator | N/A |
Q & A
Basic Research Questions
Q. What are the optimal synthetic strategies for N-(3-aminophenyl)-3-(1H-pyrazol-1-yl)propanamide?
- Methodological Answer : The synthesis typically involves coupling the 3-aminophenyl group with a pyrazole-containing propanamide backbone. Key steps include:
- Amidation : Use coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxylic acid intermediates for efficient amide bond formation .
- Microwave-Assisted Synthesis : Optimize reaction efficiency by employing microwave irradiation to reduce reaction time and improve yields (e.g., 60–70% yield under controlled temperature) .
- Purification : Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbon backbone integrity .
- Infrared (IR) Spectroscopy : Confirm functional groups (amide C=O stretch at ~1650 cm, pyrazole N-H at ~3400 cm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., molecular ion peak at m/z 244.2 for CHNO) .
- X-ray Crystallography : Resolve 3D structure via single-crystal analysis (e.g., hydrogen-bonded networks with N–H···N/O interactions, dihedral angles <5° between aromatic rings) .
Q. How can researchers optimize reaction conditions to minimize by-products?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates .
- Temperature Control : Maintain 50–80°C for amidation to prevent decomposition of the amine group .
- Catalyst Screening : Test Pd-based catalysts for cross-coupling reactions involving pyrazole rings to improve regioselectivity .
Advanced Research Questions
Q. How to resolve contradictions in crystallographic data for hydrogen-bonding networks?
- Methodological Answer :
- Refinement Software : Use SHELXL for high-resolution refinement, adjusting parameters like thermal displacement (U) and occupancy factors .
- Hydrogen Bond Validation : Compare geometric parameters (e.g., N–H···O bond length: 2.97 Å, angle: 158°) with Cambridge Structural Database (CSD) benchmarks .
- Twinned Data Handling : Apply twin law matrices in SHELX to model overlapping electron densities in cases of crystal twinning .
Q. What molecular targets and mechanisms are implicated in the compound’s biological activity?
- Methodological Answer :
- Target Identification : Screen against formyl peptide receptors (FPRs) using fluorescence polarization assays to measure binding affinity (e.g., IC <10 μM) .
- Pathway Analysis : Use Western blotting to assess downstream signaling (e.g., MAPK/ERK modulation) in immune cells .
- Docking Studies : Perform molecular docking with AutoDock Vina to predict interactions between the pyrazole moiety and FPR active sites .
Q. How to design experiments to address discrepancies in biological assay results?
- Methodological Answer :
- Dose-Response Curves : Repeat assays with varying concentrations (1 nM–100 μM) to rule out off-target effects .
- Kinetic Studies : Use surface plasmon resonance (SPR) to measure association/dissociation rates (k/k) for binding validation .
- Negative Controls : Include structurally similar but inactive analogs (e.g., pyrazole-free propanamides) to confirm specificity .
Q. What strategies enhance the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Testing : Incubate in buffers (pH 2–9) and analyze degradation via HPLC (e.g., >90% stability at pH 7.4 after 24 hours) .
- Prodrug Design : Modify the 3-aminophenyl group with acetyl-protected amines to improve metabolic stability .
- Cocrystallization : Formulate with cyclodextrins to enhance aqueous solubility and reduce aggregation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
